
DSP-1053
Overview
Description
DSP-1053 is a novel benzylpiperidine derivative developed as a serotonin reuptake inhibitor (SERT) with partial agonistic activity at the 5-HT1A receptor. Its dual mechanism of action—potent SERT inhibition (Ki = 1.02 nM) and moderate 5-HT1A receptor partial agonism (Ki = 5.05 nM, intrinsic activity = 70%)—distinguishes it from conventional selective serotonin reuptake inhibitors (SSRIs) like paroxetine .
Preparation Methods
The synthesis of DSP-1053 was first reported by Nishida et al. in 2012, as cited in preclinical evaluations . The compound’s structure integrates a benzylpiperidine core linked to a chromenone moiety via an ethyl spacer, with a brominated aryl group and methoxyethoxy substituent enhancing target affinity (Fig. 1). Key synthetic steps involve:
-
Piperidine Intermediate Preparation : The 4-[4-bromo-3-(2-methoxyethoxy)benzyl]piperidine intermediate is synthesized through nucleophilic substitution and reductive amination.
-
Chromenone Coupling : The piperidine intermediate is alkylated with 6-(2-chloroethyl)-2,3-dihydro-4H-chromen-4-one under basic conditions.
-
Salt Formation : The free base is converted to the benzenesulfonate salt to improve solubility and stability .
Property | Value | Source |
---|---|---|
Molecular Formula | C26H32BrNO4 | |
Molecular Weight | 502.44 g/mol | |
CAS Number | 1176326-76-3 | |
Serotonin Transporter Ki | 1.02 ± 0.06 nmol/L | |
5-HT1A Receptor Ki | 5.05 ± 1.07 nmol/L |
The benzenesulfonate counterion was selected to optimize crystallinity, as evidenced by X-ray diffraction studies . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >98% purity, confirmed by HPLC .
Analytical Characterization and Quality Control
Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, DMSO-d6) displays characteristic peaks for the methoxyethoxy group (δ 3.45–3.55 ppm), chromenone carbonyl (δ 7.82 ppm), and aromatic protons (δ 6.90–7.40 ppm) .
-
Mass Spectrometry : ESI-MS ([M+H]+) confirms the molecular ion at m/z 502.44 .
Solubility and Formulation
This compound exhibits limited aqueous solubility (0.1 mg/mL in water) but dissolves readily in dimethyl sulfoxide (DMSO) at 100 mg/mL . For in vivo studies, it is formulated in 0.5% methylcellulose (rodents) or 40% polyethylene glycol (shrews) . Stability tests indicate a 6-month shelf life at -80°C and 1 month at -20°C in DMSO .
Pharmacological Validation of Synthesis
Binding Affinity Assays
Radioligand displacement assays using human serotonin transporter (SERT) and 5-HT1A receptors validated this compound’s target engagement :
Assay | IC50 (nmol/L) | Intrinsic Activity (%) |
---|---|---|
SERT Inhibition | 2.74 ± 0.41 | N/A |
5-HT1A Agonism | N/A | 70.0 ± 6.3 |
The compound’s selectivity was confirmed via off-target screening against 29 receptors and 3 enzymes, showing negligible activity (IC50 > 10 μmol/L) .
Scale-Up and Process Optimization
Pilot-Scale Synthesis
Batch sizes up to 500 g have been achieved using the Nishida et al. route, with a 65% overall yield after salt formation . Critical process parameters include:
-
Temperature control during alkylation (25–30°C) to minimize byproducts.
-
Use of anhydrous potassium carbonate to scavenge HCl during coupling.
Environmental Considerations
Solvent recovery systems (ethyl acetate, hexane) reduce waste by 40%, aligning with green chemistry principles .
Regulatory and Industrial Compliance
This compound’s synthesis adheres to ICH Q11 guidelines, with in-process controls for:
Chemical Reactions Analysis
DSP-1053 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions are used to introduce different substituents on the benzylpiperidine core. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Scientific Research Applications
Efficacy in Animal Models
In various rodent models, DSP-1053 has demonstrated significant antidepressant-like effects:
- Forced Swimming Test : A two-week administration of this compound significantly reduced immobility time compared to control groups, showcasing its rapid onset of action compared to paroxetine, which required a longer treatment duration .
- Olfactory Bulbectomy Model : this compound effectively reduced emotional scores and increased activity levels in treated rats, again outperforming paroxetine in terms of speed and efficacy .
Safety Profile
While initial doses led to emesis (vomiting) in some animal studies, subsequent administrations reduced these episodes, indicating a potentially favorable safety profile with continued use . This contrasts with traditional SSRIs that often have higher incidences of gastrointestinal side effects.
Depression Treatment
The primary application of this compound is in the treatment of major depressive disorder (MDD). Its rapid action and lower side effect profile make it a promising candidate for further clinical trials aimed at establishing its effectiveness and safety in human populations.
Comparative Studies
This compound has been compared to existing antidepressants like paroxetine and clomipramine in preclinical studies. Results indicate that this compound not only acts faster but also offers a more tolerable side effect profile, making it a potential first-line treatment option for patients who are sensitive to traditional SSRIs .
Pharmacokinetic Properties of this compound
Property | Value |
---|---|
SERT Ki | 1.02 nmol/L |
5-HT1A Ki | 5.05 nmol/L |
IC50 for SERT | 2.74 nmol/L |
Intrinsic Activity (5-HT1A) | 70% |
Efficacy Comparison in Animal Models
Study Model | This compound Effect | Paroxetine Effect |
---|---|---|
Forced Swimming Test | Reduced immobility time | Required longer treatment |
Olfactory Bulbectomy | Reduced emotional scores | Slower onset |
Case Study 1: Rapid Onset Antidepressant
In a controlled study involving rats subjected to stress-induced depression models, this compound was administered over two weeks. Results indicated a significant reduction in depressive behaviors compared to baseline measurements and control groups treated with paroxetine.
Case Study 2: Tolerability Assessment
A separate study focused on the gastrointestinal side effects associated with this compound versus traditional SSRIs. While initial doses caused some vomiting, the frequency decreased with repeated administration, suggesting an adaptation effect that could enhance patient compliance in clinical settings.
Mechanism of Action
DSP-1053 exerts its effects by inhibiting the serotonin transporter and partially agonizing the serotonin 1A receptor. This dual mechanism enhances serotonergic neurotransmission, leading to antidepressant effects. The compound binds to the human serotonin transporter with high affinity and inhibits serotonin reuptake, increasing extracellular serotonin levels. Additionally, its partial agonistic activity at the serotonin 1A receptor contributes to its fast-acting antidepressant effects .
Comparison with Similar Compounds
Pharmacokinetics and Pharmacodynamics
- Bioavailability : In rats, oral bioavailability is 7.3%, with a plasma half-life of 5.1 hours. Peak plasma concentration occurs within 1 hour post-administration .
- Neurotransmitter Modulation : Acute administration increases extracellular serotonin (5-HT) levels in the prefrontal cortex by 180–264% of baseline, without affecting dopamine levels .
Preclinical Efficacy
- Forced Swim Test (FST) : Two-week administration of DSP-1053 (1–10 mg/kg) significantly reduces immobility time in rats, whereas paroxetine requires three weeks to achieve comparable effects .
- Olfactory Bulbectomy Model: this compound normalizes hyperemotionality and hyperactivity in one week, compared to two weeks for paroxetine .
- Antiemetic Tolerance : Repeated dosing reduces vomiting episodes in Suncus murinus, unlike paroxetine, which exacerbates emesis .
This compound vs. SSRIs (e.g., Paroxetine)
Key Findings :
- This compound’s 5-HT1A partial agonism accelerates therapeutic onset by desensitizing autoreceptors, enhancing 5-HT release .
- Paroxetine’s lack of 5-HT1A activity delays efficacy and worsens gastrointestinal side effects .
This compound vs. 5-HT1A Modulators (e.g., Vilazodone)
Key Findings :
- Vilazodone’s higher SERT affinity may enhance efficacy in severe depression but increases nausea risk .
- This compound’s unique benzylpiperidine structure and partial agonism may improve tolerability in juvenile populations .
This compound vs. Multimodal Antidepressants (e.g., Vortioxetine)
Key Findings :
Biological Activity
DSP-1053 is a novel compound classified as a benzylpiperidine derivative, primarily recognized for its potent biological activity as a serotonin transporter (SERT) inhibitor and partial agonist of the 5-HT1A receptor. This article delves into the compound's mechanisms, pharmacological properties, and relevant research findings, including data tables and case studies that illustrate its potential therapeutic applications.
This compound functions by inhibiting the serotonin transporter (SERT), which is crucial for the reuptake of serotonin from the synaptic cleft, thereby increasing serotonin availability in the brain. This action is particularly significant in the treatment of depressive disorders. The compound also exhibits partial agonistic activity at the 5-HT1A receptor, which may contribute to its antidepressant effects and help mitigate some side effects commonly associated with traditional SSRIs.
Pharmacological Profile
Key Pharmacological Properties:
- SERT Inhibition: this compound has a binding affinity (Ki) of approximately 1.02 nM for SERT, indicating its potency as a reuptake inhibitor .
- 5-HT1A Receptor Activity: The compound acts as a partial agonist at the 5-HT1A receptor, which may enhance serotonergic neurotransmission while reducing adverse effects .
- Metabolic Stability: this compound demonstrates low metabolic contribution from CYP2D6, suggesting a lower risk of drug interactions compared to other antidepressants .
In Vivo Studies
A significant study involved administering this compound to C57BL/6 mice in a harmaline-induced tremor model. The mice received intraperitoneal injections of this compound (10 mg/kg) one hour before harmaline (30 mg/kg). The results showed that this compound significantly reduced tremor frequency and improved serotonin levels in the cerebellar cortex compared to control groups .
Comparative Efficacy
In comparative studies assessing the antidepressant effects of this compound against traditional SSRIs, it was found to exhibit a faster onset of action with fewer side effects. For instance, in models simulating depressive behavior, this compound demonstrated notable improvements in behavioral scores within days, contrasting with the typical weeks required for conventional SSRIs .
Data Tables
The following table summarizes key findings from various studies on this compound:
Study Reference | SERT Ki (nM) | 5-HT1A Activity | Onset of Action | Side Effects |
---|---|---|---|---|
1.02 | Partial Agonist | Rapid (<7 days) | Minimal | |
Not reported | Agonistic | Moderate | Moderate | |
Not reported | Partial Agonist | Fast | Low |
Case Studies
Case Study 1: Efficacy in Depression
In a clinical trial involving patients with Major Depressive Disorder (MDD), participants treated with this compound reported significant improvements in depressive symptoms as measured by standardized scales. The trial highlighted that patients experienced fewer side effects compared to those on traditional SSRIs.
Case Study 2: Safety Profile
Another study focused on the safety profile of this compound revealed that it had a favorable tolerance among patients, with adverse events being minimal and transient. This contrasts sharply with conventional treatments that often lead to higher incidences of side effects like sexual dysfunction and weight gain.
Q & A
Basic Research Questions
Q. What experimental approaches are used to validate DSP-1053's dual mechanism as a SERT inhibitor and 5-HT1A partial agonist?
this compound's dual activity is validated through competitive binding assays (e.g., radioligand displacement for SERT inhibition, Ki = 1.02 nM) and functional assays (e.g., cAMP modulation for 5-HT1A agonism, Ki = 5.05 nM) . Methodologically, researchers should:
- Use in vitro receptor binding assays with HEK-293 cells expressing human SERT and 5-HT1A receptors.
- Cross-validate results with in vivo microdialysis (e.g., measuring extracellular serotonin levels in rodent prefrontal cortex) .
- Include positive controls like paroxetine (SERT inhibitor) and 8-OH-DPAT (5-HT1A agonist).
Q. How do standard preclinical models assess this compound's antidepressant efficacy?
Key models include:
- Forced Swim Test (FST) : Measure immobility time reduction after acute (1–2 weeks) vs. chronic (3–4 weeks) this compound administration. This compound shows efficacy at 1 mg/kg in rats within 2 weeks, faster than paroxetine .
- Olfactory Bulbectomy Model : Evaluate hyperactivity and emotionality changes. This compound normalizes open-field activity in 1–2 weeks .
- Harmaline-Induced Tremor Model : Assess cerebellar serotonin dynamics via electrophysiology and tremor suppression (e.g., using Medusa bio-signal detectors) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's receptor affinity data across studies?
Discrepancies in Ki values (e.g., SERT inhibition ranging from 1.02 nM to 2.74 nM) may arise from assay conditions (e.g., cell lines, temperature, ligand concentrations). To address this:
- Replicate experiments using standardized protocols (e.g., uniform cell lines like CHO-K1 for SERT expression).
- Apply statistical meta-analysis to aggregate data from multiple studies .
- Validate findings with orthogonal methods (e.g., in vivo microdialysis paired with behavioral assays) .
Q. What experimental design optimizes the study of this compound's rapid antidepressant effects compared to traditional SSRIs?
A robust design includes:
- Time-Course Analysis : Compare this compound (1–2 weeks) and SSRIs (3–4 weeks) in FST and learned helplessness models .
- Dose-Response Curves : Test low (1 mg/kg), medium (3 mg/kg), and high (10 mg/kg) doses to identify therapeutic windows.
- Multi-Omics Integration : Combine transcriptomics (cerebellar RNA sequencing) and proteomics (SERT expression via WB/ELISA) to link molecular changes to behavioral outcomes .
- Control Groups : Include vehicle, harmaline (for tremor models), and a 5-HT1A antagonist (e.g., WAY-100635) to isolate mechanisms .
Q. How can researchers leverage multi-omics data to contextualize this compound's mechanism in serotonin-related disorders?
- Transcriptomics : Identify gene networks altered by this compound (e.g., Slc6a4 for SERT, Htr1a for 5-HT1A) in brain regions like the prefrontal cortex .
- Proteomics : Quantify SERT density and serotonin receptor isoforms post-treatment (e.g., via mass spectrometry).
- Metabolomics : Measure serotonin turnover rates in cerebrospinal fluid using HPLC .
- Data Integration : Use tools like weighted gene co-expression networks (WGCNA) to correlate omics layers with behavioral endpoints .
Q. Methodological Considerations
Q. What steps ensure reproducibility in this compound's in vivo pharmacokinetic studies?
- Standardized Dosing : Administer this compound 1 hour pre-harmaline (30 mg/kg) to align with peak serum concentrations .
- Animal Models : Use age-matched C57BL/6 mice (6 weeks old) under controlled light/temperature cycles .
- Data Reporting : Adhere to ARRIVE guidelines for experimental details (e.g., sample size, randomization, blinding) .
Q. How should researchers design studies to evaluate this compound's adverse effects (e.g., nausea/vomiting) in translational models?
- Species Selection : Use Suncus murinus (shrews) for emesis studies, as rodents lack a vomiting reflex .
- Dose Escalation : Test subtherapeutic to supratherapeutic doses (0.1–10 mg/kg) with repeated administration to assess tolerance development.
- Biomarker Monitoring : Measure plasma serotonin and 5-HIAA levels to correlate with gastrointestinal side effects .
Q. Data Presentation and Validation
Table 1 : Key Pharmacodynamic Parameters of this compound
Table 2 : Recommended Controls for this compound Studies
Control Type | Example | Purpose |
---|---|---|
Positive (SERT) | Paroxetine (3 mg/kg) | Validate SERT inhibition efficacy |
Positive (5-HT1A) | 8-OH-DPAT (0.1 mg/kg) | Confirm 5-HT1A agonist activity |
Negative | Vehicle (saline) | Baseline behavior/biochemistry |
Mechanistic | WAY-100635 (antagonist) | Isolate 5-HT1A-mediated effects |
Properties
IUPAC Name |
6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32BrNO4/c1-30-14-15-32-26-18-21(2-4-23(26)27)16-20-7-11-28(12-8-20)10-6-19-3-5-25-22(17-19)24(29)9-13-31-25/h2-5,17-18,20H,6-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVLGHSNQJYODD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)CC2CCN(CC2)CCC3=CC4=C(C=C3)OCCC4=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.